molecular formula C33H38N2O6 B12403588 SARS-CoV-2-IN-19

SARS-CoV-2-IN-19

Katalognummer: B12403588
Molekulargewicht: 558.7 g/mol
InChI-Schlüssel: YXTIUOGLXGCFRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SARS-CoV-2-IN-19 is a compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins and enzymes critical for the replication and survival of the virus.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-19 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include nucleophilic substitution, condensation reactions, and cyclization processes. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and efficacy of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance.

Analyse Chemischer Reaktionen

Types of Reactions

SARS-CoV-2-IN-19 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and specific catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride, and appropriate solvents.

    Substitution: Nucleophiles like halides, electrophiles, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

SARS-CoV-2-IN-19 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its interactions with viral proteins and its potential to inhibit viral replication.

    Medicine: Explored as a potential therapeutic agent for treating COVID-19 by targeting specific viral enzymes.

    Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.

Wirkmechanismus

The mechanism of action of SARS-CoV-2-IN-19 involves its interaction with specific molecular targets within the virus. The compound is designed to inhibit the activity of viral proteases, which are essential for the replication and maturation of the virus. By binding to the active site of these enzymes, this compound prevents the cleavage of viral polyproteins, thereby disrupting the viral life cycle and reducing viral load.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Remdesivir: An antiviral drug that inhibits RNA-dependent RNA polymerase.

    Favipiravir: Targets viral RNA polymerase and inhibits viral replication.

    Hydroxychloroquine: Interferes with viral entry and replication.

Uniqueness

SARS-CoV-2-IN-19 is unique in its specific targeting of viral proteases, which distinguishes it from other antiviral compounds that primarily target RNA polymerase or viral entry mechanisms. This specificity may offer advantages in terms of efficacy and reduced likelihood of resistance development.

Conclusion

This compound represents a promising compound in the fight against COVID-19, with its unique mechanism of action and potential applications in various scientific fields. Continued research and development are essential to fully realize its potential and contribute to global efforts in combating the pandemic.

Eigenschaften

Molekularformel

C33H38N2O6

Molekulargewicht

558.7 g/mol

IUPAC-Name

4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]-5,7-dimethoxy-2-(4-propoxyphenyl)quinoline

InChI

InChI=1S/C33H38N2O6/c1-6-14-40-25-9-7-22(8-10-25)27-20-32(33-28(34-27)18-26(36-2)19-31(33)39-5)41-15-13-35-12-11-23-16-29(37-3)30(38-4)17-24(23)21-35/h7-10,16-20H,6,11-15,21H2,1-5H3

InChI-Schlüssel

YXTIUOGLXGCFRY-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)OC)OC)C(=C2)OCCN4CCC5=CC(=C(C=C5C4)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.